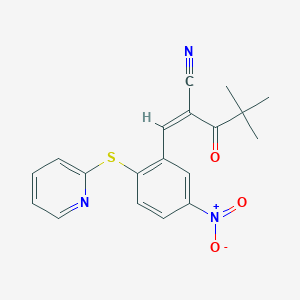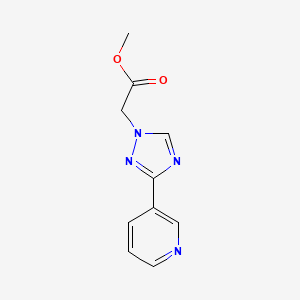![molecular formula C21H24F3N3O B2518842 N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 1049395-87-0](/img/structure/B2518842.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a trifluoromethyl-substituted benzamide group. The unique structure of this compound makes it a valuable candidate for studies in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylamine with piperazine under controlled conditions to form 4-phenylpiperazine.
Alkylation: The phenylpiperazine intermediate is then alkylated with 3-chloropropylamine to form N-[3-(4-phenylpiperazin-1-yl)propyl]amine.
Amidation: The final step involves the reaction of N-[3-(4-phenylpiperazin-1-yl)propyl]amine with 2-(trifluoromethyl)benzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, modulating their activity. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
- N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide is unique due to its specific trifluoromethyl substitution on the benzamide group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)19-10-5-4-9-18(19)20(28)25-11-6-12-26-13-15-27(16-14-26)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISKPLJDCASGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)
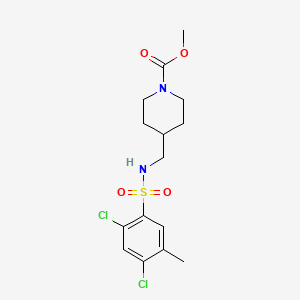
![N-methyl-1-(prop-2-yn-1-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2518766.png)
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)
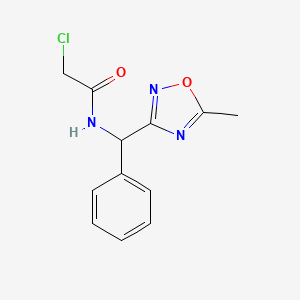


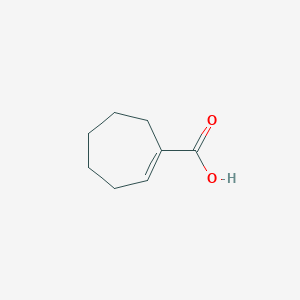
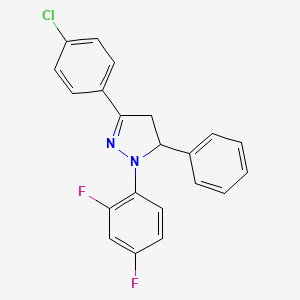
![3-[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2518775.png)


